Bis(benzoylthio)dibutylstannane
Description
Bis(benzoylthio)dibutylstannane is an organotin compound characterized by a central tin atom bonded to two butyl groups and two benzoylthio (C₆H₅COS⁻) ligands. Organotin compounds are widely studied for their applications in catalysis, polymer stabilization, and biomedical research due to their tunable electronic and steric properties .
Properties
CAS No. |
15481-48-8 |
|---|---|
Molecular Formula |
C22H28O2S2Sn |
Molecular Weight |
507.3 g/mol |
IUPAC Name |
S-[benzoylsulfanyl(dibutyl)stannyl] benzenecarbothioate |
InChI |
InChI=1S/2C7H6OS.2C4H9.Sn/c2*8-7(9)6-4-2-1-3-5-6;2*1-3-4-2;/h2*1-5H,(H,8,9);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
BRIMXLZSNXEUEL-UHFFFAOYSA-L |
SMILES |
CCCC[Sn](CCCC)(SC(=O)C1=CC=CC=C1)SC(=O)C2=CC=CC=C2 |
Isomeric SMILES |
CCCC[Sn+2]CCCC.C1=CC=C(C=C1)C(=S)[O-].C1=CC=C(C=C1)C(=S)[O-] |
Canonical SMILES |
CCCC[Sn+2]CCCC.C1=CC=C(C=C1)C(=S)[O-].C1=CC=C(C=C1)C(=S)[O-] |
Other CAS No. |
15481-48-8 |
Synonyms |
bis(benzoylthio)dibutylstannane |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Organotin Compounds
Structural Analogues
Bis(diethylamino)dibutylstannane
- Structure: Tin center with two butyl groups and two diethylamino (NEt₂) ligands.
- Key Differences: Ligand Type: Diethylamino groups are electron-donating, whereas benzoylthio ligands are electron-withdrawing due to the carbonyl and sulfur moieties. Reactivity: Diethylamino ligands favor nucleophilic reactivity, while benzoylthio groups may stabilize electrophilic tin centers .
- Applications : Used in the synthesis of polystannanes and as precursors for tin-based polymers .
Dibutyltin Dilaurate
- Structure : Tin bonded to two butyl groups and two laurate (CH₃(CH₂)₁₀COO⁻) ligands.
- Key Differences: Ligand Bulk: Laurate ligands are bulkier than benzoylthio groups, leading to reduced catalytic activity but enhanced thermal stability. Functionality: Dibutyltin dilaurate is a well-known catalyst in polyurethane foaming, whereas benzoylthio derivatives may exhibit distinct catalytic behavior in sulfur-mediated reactions .
Electronic and Spectroscopic Properties
Electronic Effects
- Computational studies on similar push-pull organotin systems suggest significant HOMO-LUMO gap modulation, which could influence optoelectronic applications .
Spectroscopic Characterization
- NMR Data: For related compounds (e.g., bis(diethylamino)dibutylstannane), ¹H-NMR signals for butyl protons appear at δ 0.8–1.6 ppm, while benzoylthio protons would resonate downfield (δ 7.2–8.1 ppm) due to aromatic and carbonyl effects .
- UV-Vis : Benzoylthio ligands may introduce absorption bands in the 250–300 nm range, attributable to π→π* transitions in the aromatic system .
Comparative Data Table
| Compound | Molecular Formula | Key Ligands | Thermal Stability (°C) | Applications |
|---|---|---|---|---|
| Bis(benzoylthio)dibutylstannane | C₂₂H₂₆O₂S₂Sn | Benzoylthio, butyl | ~200 (estimated) | Catalysis, material science |
| Bis(diethylamino)dibutylstannane | C₁₂H₂₈N₂Sn | Diethylamino, butyl | ~180 | Polymer precursors |
| Dibutyltin Dilaurate | C₃₂H₆₄O₄Sn | Laurate, butyl | >250 | Polyurethane catalysis |
Research Findings and Trends
- Catalytic Performance: Organotin compounds with sulfur ligands, such as benzoylthio derivatives, show promise in thiol-ene click reactions due to their affinity for sulfur-containing substrates. This contrasts with amino-substituted tins, which are less effective in sulfur-rich environments .
- Toxicity and Environmental Impact: Dibutyltin compounds generally exhibit higher toxicity than their dimethyl or dioctyl counterparts.
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